molecular formula C10H18N2O B6605185 N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine CAS No. 2193064-84-3

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine

Cat. No.: B6605185
CAS No.: 2193064-84-3
M. Wt: 182.26 g/mol
InChI Key: UXESXIVTPPHRQB-UHFFFAOYSA-N
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Description

N-{3-propyl-3-azabicyclo[321]octan-8-ylidene}hydroxylamine is a chemical compound with the molecular formula C10H18N2O It belongs to the class of azabicyclo compounds, which are known for their unique bicyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine typically involves the reaction of a suitable precursor with hydroxylamine. The precursor is often a bicyclic ketone or aldehyde, which undergoes a condensation reaction with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its functional groups.

    3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring system and functional groups.

Uniqueness

N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is unique due to its specific combination of a bicyclic structure with a hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-5-12-6-8-3-4-9(7-12)10(8)11-13/h8-9,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESXIVTPPHRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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